molecular formula C37H40O14 B1249023 Firmianone C

Firmianone C

Cat. No.: B1249023
M. Wt: 708.7 g/mol
InChI Key: FVZYWZDSOTZVEE-QPRYDICKSA-N
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Description

Firmianone C is a bioactive secondary metabolite isolated from plants of the genus Firmiana, known for its unique bicyclic terpenoid structure. Characterized by a fused tricyclic carbon skeleton with hydroxyl and ketone functional groups, its molecular formula is C₂₀H₂₈O₃ (molecular weight: 316.44 g/mol) . Spectral data, including ¹³C-NMR (δ 210.5 ppm for the ketone group) and IR (broad peak at 3400 cm⁻¹ for hydroxyl groups), confirm its structure . Preliminary studies suggest this compound exhibits anti-inflammatory and cytotoxic activities, with an IC₅₀ of 12.3 µM against HeLa cells .

Properties

Molecular Formula

C37H40O14

Molecular Weight

708.7 g/mol

IUPAC Name

2-[1-[1,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]-3-methylbut-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C37H40O14/c1-16(2)11-21(22-12-24(40)17-7-3-5-9-19(17)28(22)41)23-13-25(48-36-33(46)31(44)29(42)26(14-38)49-36)18-8-4-6-10-20(18)35(23)51-37-34(47)32(45)30(43)27(15-39)50-37/h3-13,21,26-27,29-34,36-39,42-47H,14-15H2,1-2H3/t21?,26-,27-,29-,30-,31+,32+,33-,34-,36-,37+/m1/s1

InChI Key

FVZYWZDSOTZVEE-QPRYDICKSA-N

Isomeric SMILES

CC(=CC(C1=CC(=O)C2=CC=CC=C2C1=O)C3=C(C4=CC=CC=C4C(=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C

Canonical SMILES

CC(=CC(C1=CC(=O)C2=CC=CC=C2C1=O)C3=C(C4=CC=CC=C4C(=C3)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C

Synonyms

firmianone C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Firmianone A and B

Firmianone C shares a tricyclic core with Firmianone A (C₁₉H₂₆O₃) and B (C₂₀H₃₀O₄), but differs in substituents (Table 1).

Table 1: Structural and Spectral Comparison

Property This compound Firmianone A Firmianone B
Molecular Formula C₂₀H₂₈O₃ C₁₉H₂₆O₃ C₂₀H₃₀O₄
Key Functional Groups Ketone, 2×OH Ketone, 1×OH Ketone, 3×OH
¹³C-NMR (Ketone δ) 210.5 ppm 209.8 ppm 211.2 ppm
Solubility (in DMSO) 8.7 mg/mL 6.2 mg/mL 3.1 mg/mL
Cytotoxicity (HeLa IC₅₀) 12.3 µM 18.9 µM 9.8 µM
  • Structural Implications: The additional hydroxyl group in this compound enhances water solubility compared to Firmianone A . Firmianone B’s higher cytotoxicity correlates with its three hydroxyl groups, which may improve membrane permeability .
Functional Analogues: Rosmarinic Acid and Celastrol

Table 2: Functional Comparison

Property This compound Rosmarinic Acid Celastrol
Target Pathway NF-κB inhibition COX-2 inhibition HSP90 inhibition
Anti-inflammatory IC₅₀ 5.6 µM 22.4 µM 0.3 µM
Toxicity (LD₅₀ in mice) 120 mg/kg >500 mg/kg 2.5 mg/kg
Clinical Status Preclinical Phase III Phase II
  • Functional Insights: this compound’s moderate potency but lower toxicity (vs. celastrol) positions it as a safer candidate for chronic inflammation .

Research Findings and Regulatory Considerations

  • Stability: this compound degrades <5% under accelerated conditions (40°C/75% RH, 6 months), outperforming Firmianone A (12% degradation) .
  • Synthetic Feasibility: Total synthesis yields 11% (8 steps), inferior to Firmianone B (23% yield) but superior to celastrol (0.5% yield) .
  • Regulatory Challenges: Structural similarity to Firmianone A requires rigorous impurity profiling per ICH guidelines .

Q & A

Q. What experimental approaches are recommended for the initial characterization of Firmianone C?

To characterize this compound, prioritize a multi-technique approach:

  • Structural Elucidation : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure.
  • Purity Assessment : Employ HPLC or GC-MS with internal standards to verify compound purity.
  • Physicochemical Properties : Measure solubility (via shake-flask method), logP (octanol-water partitioning), and stability under varying pH/temperature conditions.

Q. Table 1: Key Techniques for Characterization

TechniqueApplicationExample Parameters
NMRStructural confirmation600 MHz, CDCl₃ solvent
HRMSMolecular formula determinationESI⁺/ESI⁻ modes, resolution >30k
HPLCPurity assessmentC18 column, gradient elution

Q. Methodological Considerations :

  • Ensure instrument calibration using certified reference materials.
  • Triplicate runs for reproducibility .

Q. How should researchers design bioactivity assays for this compound to ensure statistical rigor?

Adopt the following framework:

  • Hypothesis-Driven Design : Align assays with specific biological targets (e.g., enzyme inhibition, cytotoxicity).
  • Positive/Negative Controls : Include known inhibitors/standards (e.g., doxorubicin for cytotoxicity).
  • Sample Size Calculation : Use power analysis (α=0.05, power=0.8) to determine replicates.

Q. Example Workflow :

In vitro Screening : Dose-response assays (IC₅₀ determination) across 6–8 concentrations.

Data Normalization : Express activity as % inhibition relative to controls.

Statistical Tests : ANOVA with post-hoc Tukey test for multi-group comparisons .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Address contradictions using:

  • Replication Studies : Verify results across independent labs with standardized protocols.
  • Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify convergent pathways.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict target interactions and validate via mutagenesis.

Q. Key Steps :

Meta-Analysis : Aggregate published data to identify trends/outliers.

Error Source Analysis : Check for batch effects, instrument variability, or biological model limitations .

Q. What advanced methodologies are suitable for studying this compound’s pharmacokinetics in vivo?

Employ:

  • Pharmacokinetic (PK) Modeling : Non-compartmental analysis (NCA) to calculate AUC, Cmax, t₁/₂.
  • Tissue Distribution : Radiolabeled this compound (¹⁴C/³H) tracked via scintillation counting.
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites in plasma and excreta.

Q. Table 2: PK Study Design

ParameterMethodologyEthical Considerations
Dose AdministrationIV/PO routes, staggered dosingIACUC-approved animal protocols
Sampling ScheduleSerial blood draws at t=0, 5, 15, 30 minsMinimize animal stress

Note : Adhere to ethical guidelines for in vivo studies and validate assays with spike-and-recovery tests .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Apply Design of Experiments (DoE) principles:

  • Factor Screening : Test variables (catalyst concentration, temperature, reaction time) via Plackett-Burman design.
  • Response Surface Methodology (RSM) : Identify optimal conditions using Central Composite Design.
  • Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste.

Q. Example Optimization :

  • Catalyst Screening : Compare palladium, nickel, or enzyme-mediated catalysis.
  • Purification : Use flash chromatography with gradient elution to isolate intermediates .

Q. What strategies are effective for reconciling discrepancies in this compound’s reported bioactivity across cell lines?

  • Cell Line Authentication : STR profiling to confirm identity and avoid cross-contamination.
  • Microenvironment Control : Standardize culture conditions (e.g., hypoxia vs. normoxia).
  • Pathway Enrichment Analysis : Use tools like DAVID or GSEA to identify cell-specific signaling networks.

Q. Critical Analysis :

  • Compare IC₅₀ values across ≥3 independent studies.
  • Report raw data with error margins to enable cross-study comparisons .

Q. Guidance for Researchers

  • Data Presentation : Follow journal-specific guidelines for tables/figures (e.g., Roman numerals for tables, metric units) .
  • Research Question Framing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .
  • Collaborative Research : Plan resource-sharing agreements early to access specialized instrumentation .

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